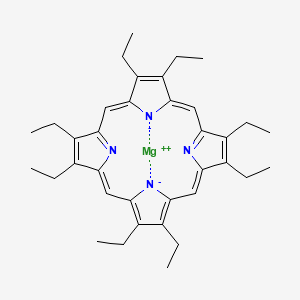
Magnesium octaethylporphyrin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Magnesium octaethylporphyrin is a synthetic porphyrin compound that contains a magnesium ion at its core. Porphyrins are a group of organic compounds, known for their role in biological systems such as hemoglobin and chlorophyll. This compound is particularly interesting due to its structural similarity to chlorophyll, making it a valuable compound for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
Magnesium octaethylporphyrin can be synthesized through the reaction of octaethylporphyrin with magnesium bromide ethyl etherate in the presence of a base such as triethylamine. The reaction is typically carried out in a solvent like dichloromethane at a temperature of around 35°C overnight .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves the use of large-scale organic synthesis techniques. These methods often include the use of automated reactors and purification systems to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Magnesium octaethylporphyrin undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form cation radicals, which are useful in studying electron transfer processes.
Reduction: The compound can be reduced under specific conditions to study its redox properties.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as benzoyl peroxide for oxidation reactions.
Reducing agents: Specific reducing agents depending on the desired reduction process.
Catalysts: Palladium or nickel catalysts for cross-coupling reactions.
Major Products Formed
The major products formed from these reactions include various substituted porphyrins and their cation radicals, which have unique photophysical and electrochemical properties .
Scientific Research Applications
Magnesium octaethylporphyrin has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of magnesium octaethylporphyrin involves its ability to absorb light and transfer electrons. This property is utilized in various applications, such as in the development of sensors where it acts as an adsorption site for gas molecules like nitrogen dioxide . The molecular targets and pathways involved include the interaction with electron acceptors and the generation of cation radicals .
Comparison with Similar Compounds
Magnesium octaethylporphyrin can be compared with other similar compounds such as:
Chlorophyll: Both have a magnesium ion at their core, but chlorophyll has additional functional groups that make it more complex.
Phthalocyanines: These compounds are structurally similar but have different metal ions and substituents, leading to different properties and applications.
Other metalloporphyrins: Compounds like nickel, copper, and cobalt porphyrins have different metal centers, which affect their chemical reactivity and applications.
This compound stands out due to its unique combination of photophysical properties and structural similarity to biologically important molecules like chlorophyll, making it a valuable compound for a wide range of scientific studies.
Properties
Molecular Formula |
C36H44MgN4 |
|---|---|
Molecular Weight |
557.1 g/mol |
IUPAC Name |
magnesium;2,3,7,8,12,13,17,18-octaethylporphyrin-22,24-diide |
InChI |
InChI=1S/C36H44N4.Mg/c1-9-21-22(10-2)30-18-32-25(13-5)26(14-6)34(39-32)20-36-28(16-8)27(15-7)35(40-36)19-33-24(12-4)23(11-3)31(38-33)17-29(21)37-30;/h17-20H,9-16H2,1-8H3;/q-2;+2 |
InChI Key |
TVLQTHMQVIWHGP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C2=CC3=NC(=CC4=C(C(=C([N-]4)C=C5C(=C(C(=N5)C=C1[N-]2)CC)CC)CC)CC)C(=C3CC)CC)CC.[Mg+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


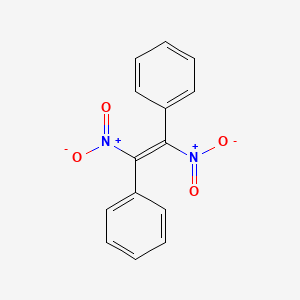
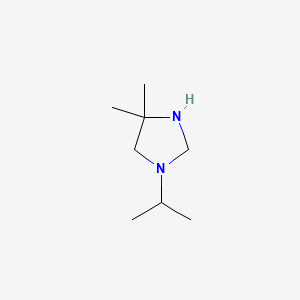


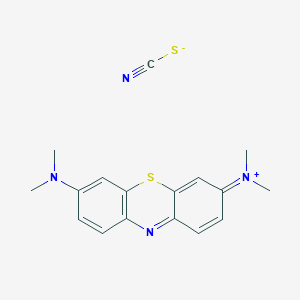
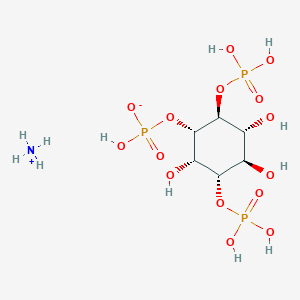
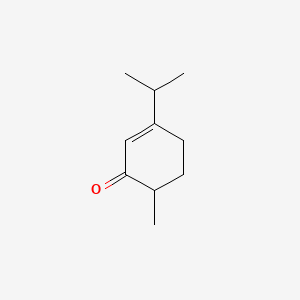
![2-[Amino-(4-methoxybenzoyl)amino]benzamide;hydrochloride](/img/structure/B13813399.png)
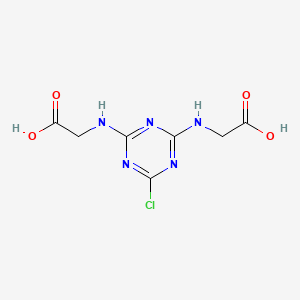
![1-Methyl-4-[2-[2-[(e)-2-(3-methyloxazol-5-yl)vinyl]phenoxy]ethyl]piperazine dihydrochloride](/img/structure/B13813420.png)
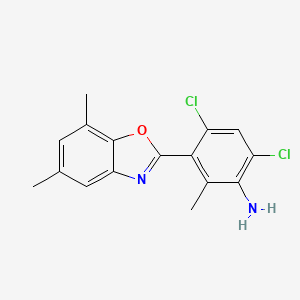
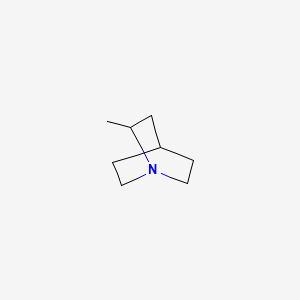
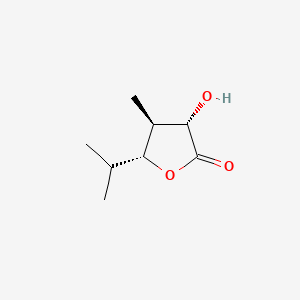
![9-(2,2-Dimethyl-1-oxopropyl)-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B13813448.png)
